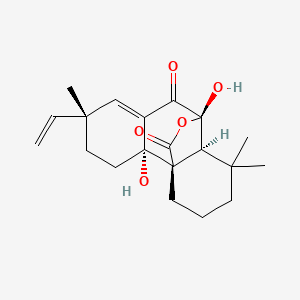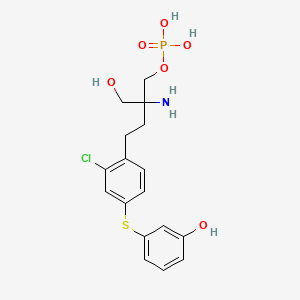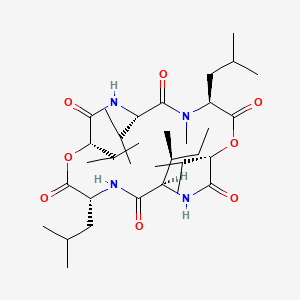
Stafib-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stafib-1 is the first selective inhibitor of the STAT5b SH2 domain . It has a Ki value of 44 nM and an IC50 value of 154 nM . It is the first small molecule that inhibits the STAT5b SH2 domain with more than 50-fold selectivity over STAT5a .
Synthesis Analysis
The synthesis of Stafib-1 involves the development of resorcinol bisphosphate to Stafib-1, a phosphatase-stable inhibitor of STAT5a and STAT5b . The study aimed to improve the activity of resorcinol bisphosphate .Molecular Structure Analysis
The molecular weight of Stafib-1 is 602.42, and its formula is C26H24N2O11P2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Stafib-1 is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .Aplicaciones Científicas De Investigación
STAT5-Selective Small-Molecule Inhibitor
Stafib-1 is a STAT5-Selective Small-Molecule Inhibitor . The transcription factors STAT5a and STAT5b are constitutively active in many human tumors . Stafib-1 is a phosphatase-stable inhibitor of STAT5a and STAT5b with activity in the low micromolar concentration range .
Inhibition of Protein-Protein Interaction Domains
Stafib-1 acts as a moderately active inhibitor of the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition is a valuable approach with promising applications in tumor biology .
Tumor Therapy
The transcription factor STAT5b is a target for tumor therapy . Stafib-1, as a selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of tumors .
Inhibition of STAT5b Activation
Stafib-1 selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells . This inhibition induces apoptosis in a STAT5-dependent manner .
Differentiation Between STAT5a and STAT5b
Stafib-1 helps in differentiating between the two STAT5 proteins, STAT5a and STAT5b . While some protein functions are redundant, others are not. Stafib-1, as a selective inhibitor, would be highly beneficial for clarifying their individual roles .
Anticancer Target in Ductal Pancreatic Adenocarcinoma
STAT5b might serve as an anticancer target in ductal pancreatic adenocarcinoma . Stafib-1, as the first selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of this type of cancer .
Mecanismo De Acción
Target of Action
Stafib-1 is a selective inhibitor of the STAT5b SH2 domain . The primary targets of Stafib-1 are the transcription factors STAT5a and STAT5b, which are constitutively active in many human tumors . Despite their high degree of sequence homology (96% on the protein level), they have both redundant and non-redundant functions .
Mode of Action
Stafib-1 interacts with its targets by inhibiting the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition results in a decrease in the activity of these transcription factors, thereby reducing their ability to drive cell growth and tumorigenesis .
Biochemical Pathways
The inhibition of STAT5b by Stafib-1 affects multiple biochemical pathways. For instance, STAT5b has been identified as the main driver of cell growth and tumorigenesis . Therefore, the inhibition of STAT5b by Stafib-1 can potentially disrupt these pathways and their downstream effects, leading to a reduction in tumor growth.
Pharmacokinetics
It is known that stafib-1 is a phosphatase-stable inhibitor of stat5a and stat5b with activity in the low micromolar concentration range . This suggests that Stafib-1 may have good bioavailability.
Result of Action
The molecular and cellular effects of Stafib-1’s action include the inhibition of tyrosine phosphorylation of STAT5b in human leukemia cells and the induction of apoptosis in a STAT5-dependent manner . Moreover, Stafib-1 displays significantly increased activity while maintaining high selectivity over the closely related SH2 domain of STAT5a .
Action Environment
For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, efficacy, and action
Propiedades
IUPAC Name |
[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYYYBDKASIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stafib-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)

